molecular formula C8H9ClN2O2 B3342333 4-chloro-N,N-dimethyl-2-nitroaniline CAS No. 17815-99-5

4-chloro-N,N-dimethyl-2-nitroaniline

Cat. No. B3342333
CAS RN: 17815-99-5
M. Wt: 200.62 g/mol
InChI Key: QOMAYFFYZHAPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-dimethyl-2-nitroaniline is a chemical compound used as a laboratory chemical . It is also used as a pharmaceutical intermediate . The CAS number for this compound is 17815-99-5 .


Synthesis Analysis

The synthesis of nitro compounds like 4-chloro-N,N-dimethyl-2-nitroaniline can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A specific method for synthesizing 4-chloro-N,N-dimethyl-2-nitroaniline involves the slow evaporation method at 40°C .


Molecular Structure Analysis

The molecular formula of 4-chloro-N,N-dimethyl-2-nitroaniline is C8H9ClN2O2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

Environmental Degradation and Bioremediation

4-Chloro-N,N-dimethyl-2-nitroaniline, like its analogue 2-chloro-4-nitroaniline, is used in industrial and agricultural sectors. These compounds can cause serious environmental problems. Research by Duc (2019) found that strains Geobacter sp. KT7 and Thauera aromatica KT9 could degrade 2-chloro-4-nitroaniline under anaerobic conditions, suggesting potential applications in bioremediation of contaminated environments (Duc, 2019).

Piezoelectric and Optical Properties

A study by Baptista et al. (2022) highlighted the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-L-lactic acid fibers. These fibers exhibited high piezoelectric output and blue fluorescence, making them promising for applications in energy harvesting and as solid-state blue emitters (Baptista et al., 2022).

Solvatochromic Solvent Characterization

Wyatt et al. (2005) used solvatochromic shifts of N,N-dimethyl-4-nitroaniline in gas-expanded liquids for solvent characterization. This approach aids in understanding the interactions and properties of mixed solvent systems (Wyatt et al., 2005).

Electroabsorption and Solvation Studies

In the realm of electroabsorption spectroscopy, Pocker and Spyridis (2002) explored the solvated structures of N,N-dimethyl-p-nitroaniline in lithium perchlorate-diethyl ether solutions. This research contributes to a better understanding of solute-solvent interactions in such environments (Pocker & Spyridis, 2002).

Synthesis and Chemical Transformations

Zhang Ya-jing (2002) researched the synthesis of 2-chloro-4-nitroaniline, a related compound, from nitroaniline, which could offer insights into the chemical transformations and synthesis routes of similar compounds (Zhang Ya-jing, 2002).

Safety and Hazards

4-Chloro-N,N-dimethyl-2-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-N,N-dimethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMAYFFYZHAPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499458
Record name 4-Chloro-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethyl-2-nitroaniline

CAS RN

17815-99-5
Record name 4-Chloro-N,N-dimethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17815-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-chloro-N,N-dimethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.